molecular formula C19H26ClNO5 B13433862 Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt

Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt

Cat. No.: B13433862
M. Wt: 383.9 g/mol
InChI Key: ZJIMJENVTNHMFL-OYXYNSCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt involves multiple steps, starting from the precursor Sibutramine. The key steps include:

    Hydroxylation: Introduction of a hydroxyl group at the 7th position of the cyclobutanol ring.

    Demethylation: Removal of methyl groups from the nitrogen atoms.

    Formation of Hemifumarate Salt: Reaction with fumaric acid to form the hemifumarate salt.

The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, demethylated, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt involves the inhibition of norepinephrine, serotonin, and dopamine reuptake at neuronal synapses. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, promoting a sense of satiety and reducing appetite . The molecular targets include norepinephrine transporters (NET), serotonin transporters (SERT), and dopamine transporters (DAT) .

Properties

Molecular Formula

C19H26ClNO5

Molecular Weight

383.9 g/mol

IUPAC Name

3-[(1R)-1-amino-3-methylbutyl]-3-(4-chlorophenyl)cyclobutan-1-ol;(E)-but-2-enedioic acid

InChI

InChI=1S/C15H22ClNO.C4H4O4/c1-10(2)7-14(17)15(8-13(18)9-15)11-3-5-12(16)6-4-11;5-3(6)1-2-4(7)8/h3-6,10,13-14,18H,7-9,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t13?,14-,15?;/m1./s1

InChI Key

ZJIMJENVTNHMFL-OYXYNSCCSA-N

Isomeric SMILES

CC(C)C[C@H](C1(CC(C1)O)C2=CC=C(C=C2)Cl)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)CC(C1(CC(C1)O)C2=CC=C(C=C2)Cl)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.